BenchChemオンラインストアへようこそ!

N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide)

Bivalent ligand design Linker pharmacology Fragment-based drug discovery

Accelerate your bivalent ligand research with this pre-assembled dimeric scaffold. Unlike monomeric isochroman analogs, this compound features two 1-oxoisochroman-3-carboxamide pharmacophores covalently linked by a propane-1,3-diyl spacer. This design eliminates separate synthesis and conjugation steps, allowing direct exploration of linker length and bivalency on target binding. With six reactive sites for rapid library diversification, it is ideal for investigating PTP1B inhibition and other dimeric protein targets. Secure high-purity material for your SAR studies today.

Molecular Formula C23H22N2O6
Molecular Weight 422.437
CAS No. 890641-66-4
Cat. No. B2422920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide)
CAS890641-66-4
Molecular FormulaC23H22N2O6
Molecular Weight422.437
Structural Identifiers
SMILESC1C(OC(=O)C2=CC=CC=C21)C(=O)NCCCNC(=O)C3CC4=CC=CC=C4C(=O)O3
InChIInChI=1S/C23H22N2O6/c26-20(18-12-14-6-1-3-8-16(14)22(28)30-18)24-10-5-11-25-21(27)19-13-15-7-2-4-9-17(15)23(29)31-19/h1-4,6-9,18-19H,5,10-13H2,(H,24,26)(H,25,27)
InChIKeyXLVKLUHTLAOMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) (CAS 890641-66-4): Core Chemical Identity and Scaffold Context


N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) is a synthetic, symmetric dimeric molecule featuring two 1-oxoisochroman-3-carboxamide moieties connected via a propane-1,3-diyl linker, yielding the molecular formula C23H22N2O6 and a molecular weight of 422.437 g/mol . The 1-oxoisochroman (3,4-dihydro-1H-2-benzopyran-1-one) scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit a range of biological activities including enzyme inhibition, anticancer, and anti-inflammatory effects [1]. This compound belongs to a broader class of isochroman carboxylic acid derivatives that have been investigated as potential therapeutic agents, particularly as protein tyrosine phosphatase 1B (PTP1B) inhibitors for anti-diabetic applications [2].

Why N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) Cannot Be Substituted by Common Isochroman Analogs


The unique, symmetric, bifunctional architecture of this compound—two 1-oxoisochroman-3-carboxamide pharmacophores covalently linked by a three-carbon spacer—differentiates it fundamentally from common monomeric isochroman analogs or simple 3-substituted derivatives. In-class substitution is not feasible because the dimeric nature introduces a constrained spatial orientation and potential for bivalent target engagement that is absent in mono-isochroman carboxylic acids or their simple amides . The specific linker length (propane-1,3-diyl) dictates the distance and flexibility between the two isochroman moieties, which critically influences molecular recognition at biological targets compared to analogs with shorter (e.g., ethylene) or longer linkers. Without direct comparative pharmacological data, any substitution of this compound for a monomeric or differently linked analog introduces an unquantified risk of altered binding kinetics, selectivity, and pharmacodynamics [1].

Quantitative Differentiation Evidence for N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide) Procurement Decisions


Molecular Dimensionality and Linker Geometry: A Structural Basis for Potential Bivalent Binding

The compound exists as a dimeric structure with a defined propane-1,3-diyl spacer connecting two 1-oxoisochroman-3-carboxamide units. This architecture contrasts sharply with monomeric comparators such as 3-phenyl-1-oxoisochroman (CAS 2674-44-4, MW 224.3 g/mol) or simple N-aryl-1-oxoisochroman-3-carboxamides, which present only a single pharmacophore. The extended molecular length and dual pharmacophore presentation enable potential bivalent binding modes that are structurally precluded in monomeric analogs . The molecular weight (422.4 g/mol) is nearly double that of common mono-isochroman derivatives, directly impacting physicochemical properties such as solubility and membrane permeability .

Bivalent ligand design Linker pharmacology Fragment-based drug discovery

Chemical Reactivity and Derivatization Potential: Dual Carboxamide Functionality

The compound contains two chemically equivalent secondary carboxamide groups (-CONH-), each attached to the 3-position of a 1-oxoisochroman ring. This contrasts with mono-carboxamide isochroman derivatives (e.g., N-(3-fluorophenyl)-1-oxoisochroman-3-carboxamide) which offer only a single reactive handle for further derivatization. The presence of dual, symmetric reactive sites enables simultaneous, symmetric modifications or, under controlled conditions, sequential derivatization to generate asymmetric libraries. The lactone carbonyl (1-oxo) groups provide additional sites for nucleophilic attack or reduction, expanding the synthetic versatility beyond what simple carboxamide analogs allow .

Parallel synthesis Chemical probe design Structure-activity relationship

Isochroman Scaffold as a Validated PTP1B Inhibitor Pharmacophore

A series of isochroman mono-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B) in vitro, with the goal of developing anti-diabetic agents [1]. While specific IC50 data for the target compound is not publicly available, the isochroman-3-carboxylic acid scaffold has been validated as a PTP1B inhibitory pharmacophore. The dimeric target compound presents two such pharmacophores on a flexible linker, suggesting potential for enhanced potency or altered selectivity relative to the monomeric acids tested. Isochroman derivatives generally show promise in regulating glucose metabolism pathways, which distinguishes them from other heterocyclic scaffolds like coumarins or chromones [2].

PTP1B inhibition Anti-diabetic Insulin sensitization

Key Research and Procurement Application Scenarios for N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide)


Bivalent Ligand Design and Fragment-Linking Medicinal Chemistry Programs

The compound's dimeric architecture, featuring two identical pharmacophores on a flexible propane-1,3-diyl tether, provides a pre-assembled scaffold for bivalent ligand design. Unlike monomeric isochroman derivatives which require separate synthesis and conjugation steps, this compound allows researchers to directly explore the impact of linker length and bivalency on target binding affinity and selectivity. This is particularly relevant for programs targeting dimeric or oligomeric proteins such as GPCR dimers, kinase assemblies, or protein-protein interactions .

Parallel Library Synthesis and High-Throughput SAR Exploration

The dual, symmetric carboxamide and lactone functionalities offer six potential reactive sites for chemical diversification. This enables the rapid generation of both symmetric and asymmetric compound libraries from a single starting material, accelerating SAR studies. In contrast, monomeric 1-oxoisochroman-3-carboxamides would require twice the synthetic effort to achieve a comparable diversity set .

Metabolic Disease Target Investigation (PTP1B and Related Phosphatases)

Given the validated role of the isochroman-3-carboxylic acid scaffold as a PTP1B inhibitor pharmacophore, this dimeric compound is a logical candidate for investigations into type 2 diabetes and insulin sensitization mechanisms. The bivalent presentation may afford enhanced potency or selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP), a selectivity challenge well-documented in the literature [1].

Physicochemical and Pharmacokinetic Profiling of Dimeric vs. Monomeric Isochroman Derivatives

The substantial molecular weight difference between this dimer (422.4 g/mol) and common mono-isochroman analogs (~224 g/mol) provides a useful tool compound for studying the impact of molecular doubling on solubility, permeability, metabolic stability, and plasma protein binding. Such head-to-head physicochemical comparisons can inform lead optimization strategies in drug discovery programs where balancing potency and drug-like properties is critical .

Quote Request

Request a Quote for N,N'-(propane-1,3-diyl)bis(1-oxoisochroman-3-carboxamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.